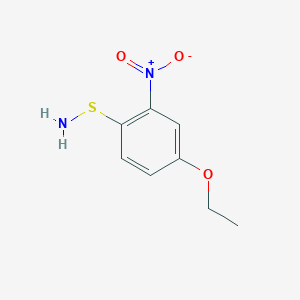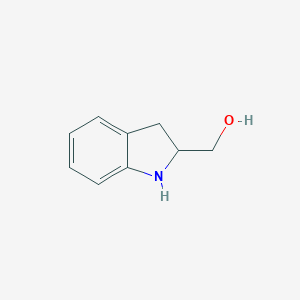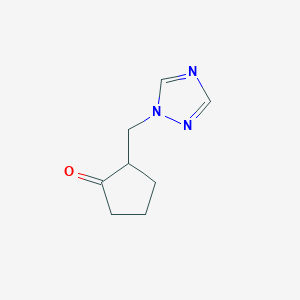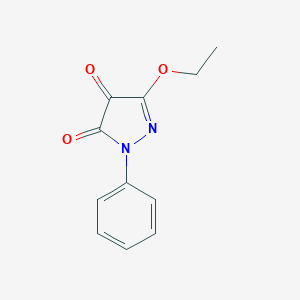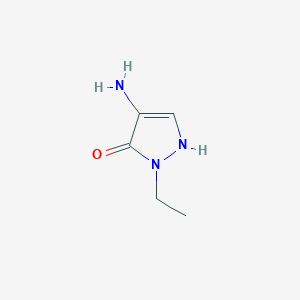
4-Amino-1-ethyl-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-ethyl-1H-pyrazol-5-ol is a chemical compound that has recently gained attention in scientific research. It is a heterocyclic compound with a pyrazole ring and an amino group attached to it. This compound has shown potential in various fields of research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Amino-1-ethyl-1H-pyrazol-5-ol is not fully understood yet. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Amino-1-ethyl-1H-pyrazol-5-ol has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-1-ethyl-1H-pyrazol-5-ol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has shown promising results in various studies, making it an attractive compound for further research. However, one limitation of this compound is that its mechanism of action is not fully understood yet, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 4-Amino-1-ethyl-1H-pyrazol-5-ol. One potential area of research is the development of new drugs that incorporate this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer. Other potential areas of research include the development of new synthetic methods for this compound and the exploration of its potential use in other fields, such as materials science.
Méthodes De Synthèse
The synthesis of 4-Amino-1-ethyl-1H-pyrazol-5-ol can be achieved through various methods. One of the most common methods is the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate in the presence of a strong acid catalyst. Another method involves the reaction of 4,5-dihydro-1H-pyrazole with nitrous acid to form the desired compound.
Applications De Recherche Scientifique
4-Amino-1-ethyl-1H-pyrazol-5-ol has been extensively studied in scientific research due to its potential use in various fields. It has shown promising results in the development of new drugs, specifically in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
198885-81-3 |
|---|---|
Nom du produit |
4-Amino-1-ethyl-1H-pyrazol-5-ol |
Formule moléculaire |
C5H9N3O |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
4-amino-2-ethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C5H9N3O/c1-2-8-5(9)4(6)3-7-8/h3,7H,2,6H2,1H3 |
Clé InChI |
CWFAXXKVJJHNIN-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CN1)N |
SMILES canonique |
CCN1C(=O)C(=CN1)N |
Synonymes |
1H-Pyrazol-5-ol,4-amino-1-ethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






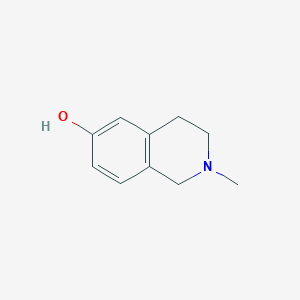

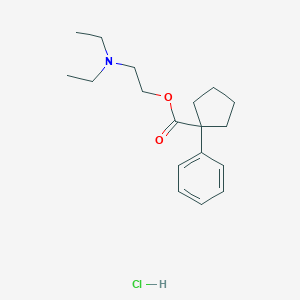
![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)

